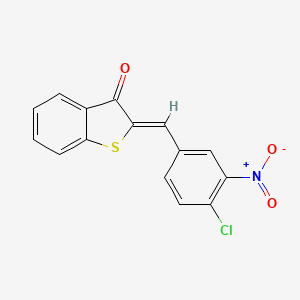![molecular formula C23H29N3O3 B11559621 2-oxo-N-[4-(pentyloxy)phenyl]-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11559621.png)
2-oxo-N-[4-(pentyloxy)phenyl]-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(PENTYLOXY)PHENYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound It is characterized by its unique structure, which includes a pentoxyphenyl group and a propan-2-ylphenyl group linked through a hydrazinecarbonyl formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PENTYLOXY)PHENYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps:
Formation of the Pentoxyphenyl Group: This step involves the alkylation of phenol with pentyl bromide in the presence of a base such as potassium carbonate.
Formation of the Propan-2-ylphenyl Group: This step involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling of the Two Groups: The pentoxyphenyl and propan-2-ylphenyl groups are coupled through a hydrazinecarbonyl formamide linkage. This involves the reaction of the two groups with hydrazine and formic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems would enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice would be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the hydrazinecarbonyl moiety, converting it to a hydrazine derivative.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
N-[4-(PENTYLOXY)PHENYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The hydrazinecarbonyl moiety is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(HEXYLOXY)PHENYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
- N-[4-(BUTYLOXY)PHENYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE
Uniqueness
N-[4-(PENTYLOXY)PHENYL]-1-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific alkyl chain length and the presence of both pentoxy and propan-2-yl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C23H29N3O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-(4-pentoxyphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-5-6-15-29-21-13-11-20(12-14-21)25-22(27)23(28)26-24-16-18-7-9-19(10-8-18)17(2)3/h7-14,16-17H,4-6,15H2,1-3H3,(H,25,27)(H,26,28)/b24-16+ |
Clé InChI |
AHFDXNLRLSVOCC-LFVJCYFKSA-N |
SMILES isomérique |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559557.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11559568.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559573.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11559575.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-[(5-methylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11559577.png)
![N-{(1E)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}-2-chlorobenzamide](/img/structure/B11559581.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11559582.png)
![N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11559588.png)
![2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11559589.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11559612.png)
![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)
![2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate](/img/structure/B11559616.png)
![3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)

